tert-Butyl 4-(3-ethylureido)piperidine-11-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 4-(3-ethylureido)piperidine-11-carboxylate is a useful research compound. Its molecular formula is C13H25N3O3 and its molecular weight is 271.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Intermediates in Drug Development
Tert-butyl 4-(3-ethylureido)piperidine-1-carboxylate and related compounds are crucial intermediates in the synthesis of various biologically active compounds. For instance, a compound structurally similar, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, has been synthesized as an important intermediate in the production of crizotinib, a drug used in cancer treatment (Kong et al., 2016).
Similarly, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is another related intermediate used in the synthesis of small molecule anticancer drugs. This demonstrates the versatility of these compounds in developing therapeutic agents (Zhang et al., 2018).
Role in Synthesis of Diverse Piperidine Derivatives
Compounds like tert-butyl 4-oxopiperidine-1-carboxylate are used in reactions to create various piperidine derivatives, which are promising synthons for preparing diverse compounds (Moskalenko & Boev, 2014). The synthesis of these derivatives is crucial for exploring novel chemical entities with potential biological activities.
Application in Asymmetric Synthesis
These compounds also find applications in asymmetric synthesis, like in the synthesis of sedridines, ethylnorlobelols, and coniine. This demonstrates their role in the preparation of biologically active alkaloids (Passarella et al., 2005). Asymmetric synthesis is key in developing pharmaceuticals with specific chiral properties.
Structural and Molecular Studies
Furthermore, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound related to tert-butyl 4-(3-ethylureido)piperidine-1-carboxylate, has been synthesized and characterized, contributing to the understanding of cyclic amino acid esters' molecular structure (Moriguchi et al., 2014). These studies are vital for designing compounds with desired pharmacological properties.
Mechanism of Action
Target of Action
Similar compounds have been used in the design of proteolysis targeting chimera (protac) molecules , suggesting potential targets could be proteins involved in proteolysis.
Mode of Action
It’s known that similar compounds play a role in the degradation of extracellular matrix proteins .
Biochemical Pathways
Related compounds have been implicated in the degradation of extracellular matrix proteins , suggesting potential involvement in similar pathways.
Result of Action
Related compounds have been implicated in the degradation of extracellular matrix proteins , suggesting potential similar effects.
Action Environment
Similar compounds are recommended to be stored in a dark place, sealed, and at a temperature between 2-8°c , suggesting that light, air, and temperature could potentially influence the compound’s action and stability.
Properties
IUPAC Name |
tert-butyl 4-(ethylcarbamoylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-5-14-11(17)15-10-6-8-16(9-7-10)12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTWKJBRZBULLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.